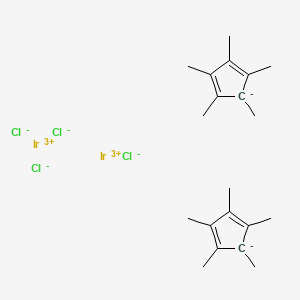
Dicloruro de pentametilciclopentadieniliridio
Descripción general
Descripción
(Pentamethylcyclopentadienyl)iridium dichloride dimer is a useful research compound. Its molecular formula is C20H30Cl4Ir2 and its molecular weight is 796.7 g/mol. The purity is usually 95%.
The exact mass of the compound (Pentamethylcyclopentadienyl)iridium dichloride dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Pentamethylcyclopentadienyl)iridium dichloride dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Pentamethylcyclopentadienyl)iridium dichloride dimer including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalizador para la Síntesis de Aminas más Ecológica
Dicloruro de pentametilciclopentadieniliridio: actúa como catalizador para la síntesis de aminas a partir de alcoholes y aminas a través de un proceso conocido como "préstamo de hidrógeno" . Este método se considera más ecológico porque minimiza los residuos y evita el uso de reactivos o disolventes adicionales.
Precursor de Catalizadores Ácidos Cooperativos Metal-Brønsted
Este compuesto actúa como precursor para desarrollar catalizadores ácidos cooperativos metal-Brønsted. Estos catalizadores se utilizan en reacciones de aminación reductora que implican hidrógeno gaseoso, lo que representa un enfoque más ecológico en comparación con los métodos tradicionales .
Aminación Reductora Asimétrica
En el campo de la síntesis asimétrica, el This compound se utiliza en la catálisis cooperativa ácido-metal de Brønsted. Esta aplicación es particularmente importante para producir aminas quirales, que son valiosas en productos farmacéuticos y productos químicos finos .
Activación de Enlaces Carbono-Flúor
El compuesto ha mostrado potencial en la activación de enlaces C-F. Esto es significativo porque los enlaces carbono-flúor se encuentran entre los más fuertes en química orgánica, y su activación puede conducir al desarrollo de nuevos compuestos fluorados con posibles aplicaciones en química medicinal y ciencia de materiales .
Determinación de la Estructura mediante Difracción de Rayos X
This compound: se ha utilizado en estudios de difracción de rayos X de monocristal para determinar la estructura de los complejos. Esto es crucial para comprender la geometría molecular y la reactividad potencial de los nuevos compuestos .
Formación de Complejos de Carbenos N-Heterocíclicos
El compuesto participa en la formación de complejos de carbenos N-heterocíclicos (NHC). Estos complejos se estudian por sus propiedades catalíticas únicas y han sido un área fértil de investigación, particularmente en el contexto de los complejos de metales del grupo 9 .
Mecanismo De Acción
Pentamethylcyclopentadienyliridium dichloride, also known as (Pentamethylcyclopentadienyl)iridium dichloride dimer, is an organometallic compound with a variety of applications in scientific research . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known to function as a catalyst in cross-coupling and dimerization reactions .
Mode of Action
The compound functions as an electron donor, facilitating the formation of new chemical bonds by transferring electrons to substrate molecules . Its dimeric structure enables efficient electron transfer between its two iridium atoms, contributing to its electron-donating capability .
Biochemical Pathways
Its role as a catalyst suggests it may influence a variety of reactions, including cross-coupling and dimerization .
Result of Action
The result of Pentamethylcyclopentadienyliridium dichloride’s action is the facilitation of chemical reactions. By acting as an electron donor, it enables the formation of new chemical bonds, thereby driving reactions forward .
Análisis Bioquímico
Biochemical Properties
(Pentamethylcyclopentadienyl)iridium dichloride dimer plays a significant role in biochemical reactions, particularly as a catalyst in cross-coupling and dimerization reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be challenging to achieve. The compound’s ability to form stable complexes with biomolecules allows it to participate in catalytic cycles, enhancing the efficiency of biochemical processes. For example, it has been used as a precursor to catalysts for the asymmetric transfer hydrogenation of ketones, a reaction that involves the reduction of ketones to alcohols using hydrogen gas .
Cellular Effects
The effects of (Pentamethylcyclopentadienyl)iridium dichloride dimer on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in redox reactions, affecting the oxidative state of cells and thereby influencing cellular metabolism . Additionally, its interaction with proteins and enzymes can lead to changes in gene expression, further impacting cellular function.
Molecular Mechanism
At the molecular level, (Pentamethylcyclopentadienyl)iridium dichloride dimer exerts its effects through binding interactions with biomolecules. The compound’s iridium center can form coordination complexes with various ligands, including proteins and enzymes . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Additionally, the compound’s ability to form stable complexes with DNA and RNA can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Pentamethylcyclopentadienyl)iridium dichloride dimer change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its catalytic activity can decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of (Pentamethylcyclopentadienyl)iridium dichloride dimer vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain biochemical reactions without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial catalytic properties are outweighed by its toxic effects at higher concentrations.
Metabolic Pathways
(Pentamethylcyclopentadienyl)iridium dichloride dimer is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s catalytic properties enable it to participate in redox reactions, affecting the oxidative state of cells and thereby influencing metabolic pathways . Additionally, its interaction with enzymes involved in metabolic processes can lead to changes in metabolite levels, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, (Pentamethylcyclopentadienyl)iridium dichloride dimer is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules allows it to be efficiently transported to specific cellular compartments . Its localization and accumulation within cells can influence its catalytic activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of (Pentamethylcyclopentadienyl)iridium dichloride dimer is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within mitochondria, for example, can enhance its catalytic activity in redox reactions, thereby influencing cellular metabolism and oxidative stress responses.
Propiedades
Número CAS |
12354-84-6 |
|---|---|
Fórmula molecular |
C20H30Cl4Ir2 |
Peso molecular |
796.7 g/mol |
Nombre IUPAC |
dichloroiridium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.4ClH.2Ir/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |
Clave InChI |
MMAGMBCAIFVRGJ-UHFFFAOYSA-J |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3] |
SMILES canónico |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ir+]Cl.Cl[Ir+]Cl |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions can (Pentamethylcyclopentadienyl)iridium dichloride dimer catalyze?
A1: [IrCpCl2]2 demonstrates catalytic activity in a variety of reactions, highlighting its versatility. For instance, it efficiently catalyzes the cycloisomerization of homopropargylic diols to form dioxabicyclo[2.2.1]ketals [, ]. This reaction proceeds under mild conditions, requiring low catalyst loadings and short reaction times, making it a practical synthetic tool. Furthermore, [IrCpCl2]2 catalyzes the formation of tertiary amines from the reaction of ammonium salts with primary alcohols []. It exhibits comparable efficiency to Shvo's catalyst in this reaction, showcasing its potential as an alternative catalyst for this important transformation. Additionally, it can catalyze the cycloisomerization of nitrogen-tethered 1,6-enynes, leading to the formation of azabicyclo[4.1.0]heptenes, further broadening its synthetic utility [, ].
Q2: How does the structure of (Pentamethylcyclopentadienyl)iridium dichloride dimer contribute to its catalytic activity?
A2: The presence of the pentamethylcyclopentadienyl (Cp) ligand in [IrCpCl2]2 plays a crucial role in its catalytic activity. The steric bulk of the Cp ligand creates a more accessible metal center, facilitating the coordination of substrates to the iridium atom. Additionally, the electron-donating nature of the Cp ligand enhances the electron density at the metal center, promoting oxidative addition steps often crucial in catalytic cycles.
Q3: Are there any studies highlighting the influence of ligand modification on the catalytic activity of (Pentamethylcyclopentadienyl)iridium dichloride dimer derivatives?
A3: Yes, research has shown that modifying the ligand structure can impact the catalytic activity of [IrCpCl2]2 derivatives []. For example, replacing a chloride ligand with a bis(2,4,6-trimethylphenyl)formamidine ligand leads to the formation of an [IrCpCl2(amidine)] complex. This complex displays high activity in both the β-alkylation of 1-phenylethanol with primary alcohols and the formation of tertiary amines from ammonium salts and primary alcohols []. The enhanced activity is attributed to the presence of the NH group in the amidine ligand, suggesting that ligand modification can be strategically employed to fine-tune the catalytic properties of these iridium complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)
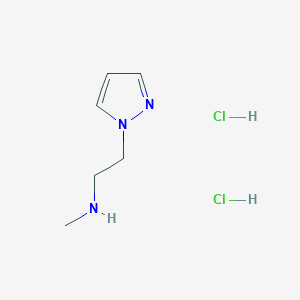
![[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B1405732.png)
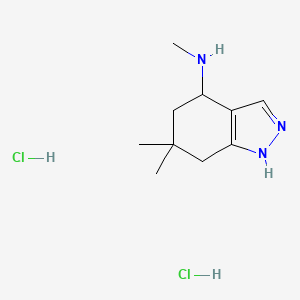
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1405736.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1405737.png)
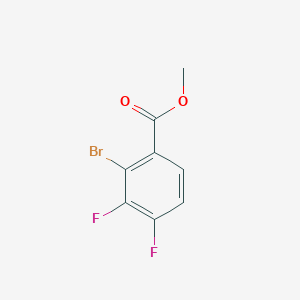
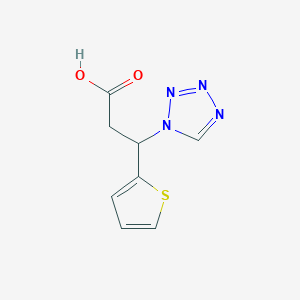
![3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B1405742.png)
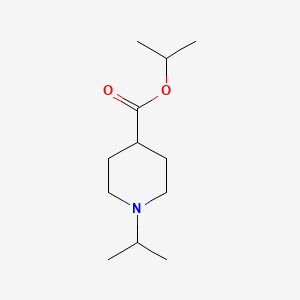
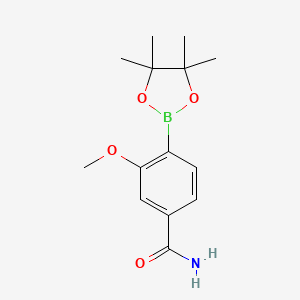
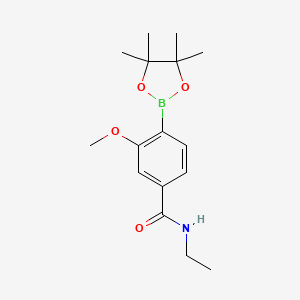
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B1405749.png)
